Tert-Butyl 3-bromo-4-methoxybenzoate is an organic compound with the molecular formula C${12}$H${15}$BrO$_{2}$. It features a tert-butyl group attached to a benzoate moiety, which is further substituted with a bromine atom at the 3-position and a methoxy group at the 4-position of the aromatic ring. This compound is primarily used in organic synthesis and serves as an important intermediate in the preparation of various pharmaceuticals and agrochemicals.
The synthesis of tert-butyl 3-bromo-4-methoxybenzoate generally involves two main steps:
textBenzoic Acid + tert-Butanol → tert-Butyl 4-methoxybenzoatetert-Butyl 4-methoxybenzoate + Br₂ → tert-Butyl 3-bromo-4-methoxybenzoate
Tert-Butyl 3-bromo-4-methoxybenzoate finds applications in various fields:
Several compounds share structural similarities with tert-butyl 3-bromo-4-methoxybenzoate. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Tert-Butyl 3-chloro-4-methoxybenzoate | Chlorine instead of Bromine | Different reactivity due to chlorine's electronegativity |
| Ethyl 3-bromo-4-methoxybenzoate | Ethyl group instead of tert-butyl | Generally lower lipophilicity compared to tert-butyl |
| Methyl 3-bromo-4-methoxybenzoate | Methyl group instead of tert-butyl | Smaller size may affect solubility and reactivity |
Tert-butyl 3-bromo-4-methoxybenzoate stands out due to its bulky tert-butyl group, which enhances its lipophilicity and potential bioactivity compared to other derivatives.